

Benzylamine hydrobromide spectral data

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Benzylamine hydrobromide

CAS No.: 37488-40-7

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An In-Depth Technical Guide to the Spectral Analysis of **Benzylamine Hydrobromide**

Introduction

Benzylamine hydrobromide ($C_7H_{10}BrN$), a primary amine salt with a molecular weight of approximately 188.07 g/mol, serves as a crucial building block and precursor in various fields, including pharmaceutical synthesis and materials science.[1][2] Its structural integrity and purity are paramount for the successful outcome of these processes. Consequently, a thorough analytical characterization is essential. This guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate the structure and confirm the identity of **benzylamine hydrobromide**, written from the perspective of a senior application scientist.

The purpose of this document is to offer researchers, scientists, and drug development professionals a detailed reference for the spectral analysis of this compound. We will delve into the principles and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data itself, but the causality behind the spectral features and the self-validating protocols for acquiring reliable data.

Molecular Structure and Spectroscopic Correlation

Benzylamine hydrobromide is an ionic compound consisting of the benzylammonium cation ($[C_6H_5CH_2NH_3]^+$) and a bromide anion (Br^-). This ionic nature profoundly influences its spectroscopic properties compared to its free base, benzylamine.

- Infrared (IR) Spectroscopy will identify the key functional groups, particularly the vibrations associated with the ammonium group (N-H^+) and the aromatic ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy will map the chemical environment of each proton (^1H NMR) and carbon (^{13}C NMR) atom, providing definitive structural confirmation.
- Mass Spectrometry (MS) will determine the mass-to-charge ratio of the molecule, which for a salt, typically involves analyzing the cationic portion.

Caption: Structure of **Benzylamine Hydrobromide**.

Infrared (IR) Spectroscopy

Principles of the Technique

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, allowing for the identification of functional groups.

Interpretation of the Benzylammonium Hydrobromide Spectrum

The IR spectrum of an amine salt is distinct from its free base form. The protonation of the amine group to form an ammonium ion results in characteristic absorptions.

- **N-H⁺ Stretching:** The most prominent feature is a very broad and strong absorption envelope, typically spanning from 3200 to 2800 cm^{-1} .^[3] This is due to the symmetric and asymmetric stretching vibrations of the N-H bonds in the $-\text{NH}_3^+$ group. Its breadth is a result of extensive hydrogen bonding in the solid state.
- **C-H Stretching:** Aliphatic C-H stretches from the methylene ($-\text{CH}_2-$) group appear just below 3000 cm^{-1} , often superimposed on the broad N-H⁺ envelope.^[3] Aromatic C-H stretches are typically weaker and appear just above 3000 cm^{-1} .
- **N-H⁺ Bending:** The ammonium group also exhibits characteristic bending (scissoring) vibrations, which appear in the 1620 - 1560 cm^{-1} region.^{[4][5]}

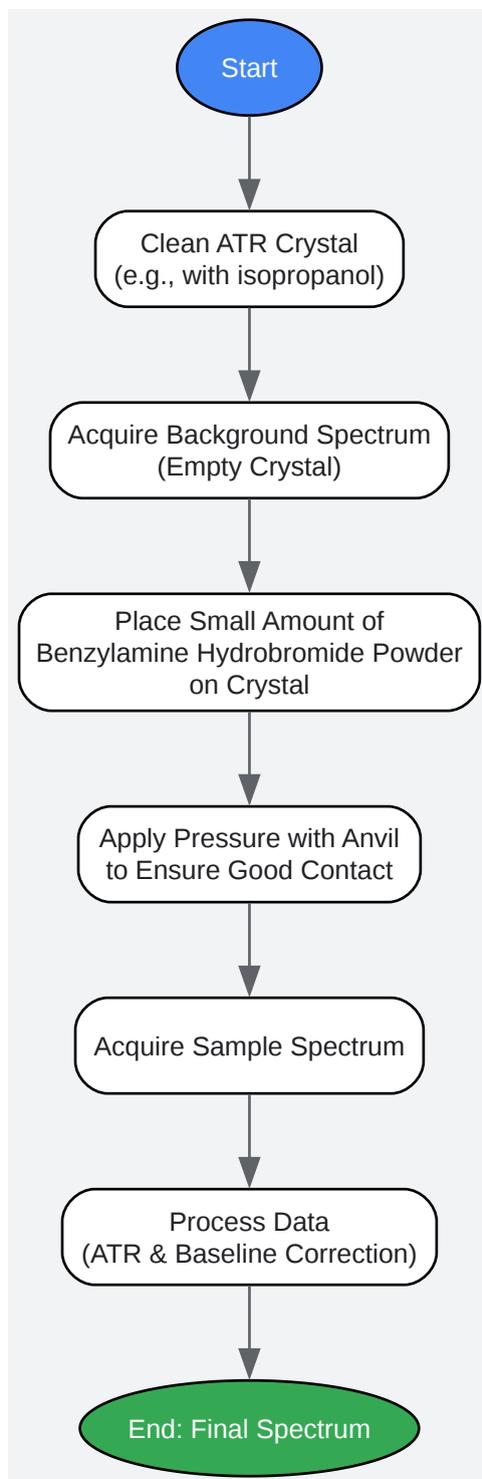
- Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to several sharp bands in the 1600-1450 cm^{-1} region.

Summary of Key IR Absorptions

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
N-H ⁺ Stretch (Ammonium)	3200 - 2800	Strong, Very Broad
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Aliphatic C-H Stretch	3000 - 2850	Medium
N-H ⁺ Bend	1620 - 1560	Medium
Aromatic C=C Ring Stretch	1600 - 1450	Medium to Strong, Sharp

Experimental Protocol: Acquiring an FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern, rapid technique for analyzing solid samples with minimal preparation.[\[6\]](#)



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Caption: Workflow for FTIR-ATR Analysis.

Step-by-Step Methodology:

- **Crystal Cleaning:** Ensure the ATR diamond or zinc selenide crystal is impeccably clean. Wipe with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.[7]
- **Background Scan:** Perform a background scan with the clean, empty crystal. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.
- **Sample Application:** Place a small amount of **benzylamine hydrobromide** powder directly onto the center of the ATR crystal. Only a few milligrams are needed.
- **Apply Pressure:** Use the instrument's pressure arm to press the sample firmly against the crystal. Consistent and sufficient pressure is key for a high-quality, reproducible spectrum.[7]
- **Sample Scan:** Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
- **Cleaning:** After analysis, thoroughly clean the crystal to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of the Technique

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of a compound in solution. It exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies. This "chemical shift" (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus, allowing for the differentiation of chemically distinct atoms.[8]

¹H NMR Spectral Data

For **benzylamine hydrobromide**, a deuterated solvent such as DMSO-d₆ is commonly used. [9] The spectrum is interpreted based on chemical shift, integration (relative number of protons), and multiplicity (splitting pattern).

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aromatic (C ₆ H ₅ -)	~7.4 - 7.6	Multiplet (m)	5H	Protons on the benzene ring are in a complex environment, appearing downfield due to aromatic ring current effects.
Benzylic (-CH ₂ -)	~4.0	Singlet (s) or Broad Singlet	2H	These protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift compared to neutral benzylamine.
Ammonium (-NH ₃ ⁺)	~8.3 - 8.6	Broad Singlet (br s)	3H	The protons on the nitrogen are acidic and undergo rapid chemical exchange, resulting in a broad signal. This signal will disappear upon adding a drop of D ₂ O to the NMR tube, a key diagnostic test

for exchangeable
protons.[10]

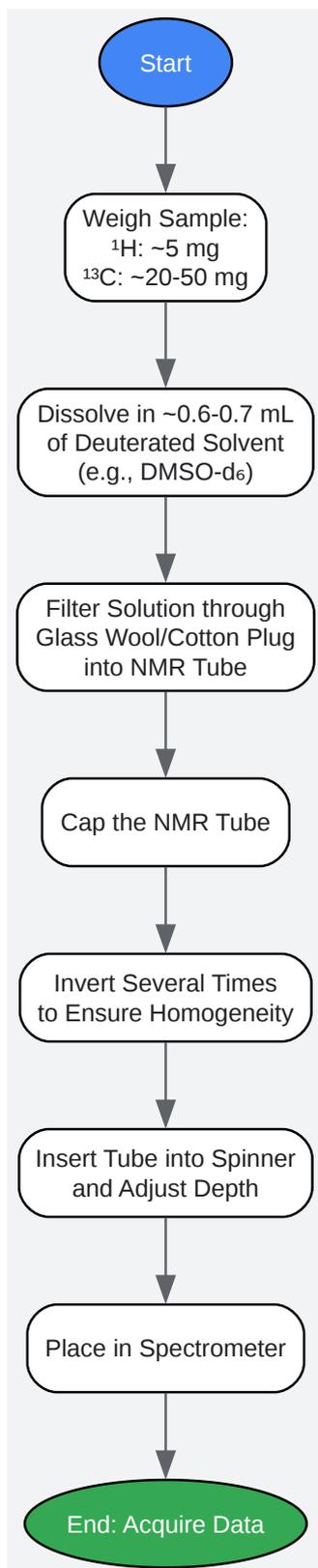
¹³C NMR Spectral Data

¹³C NMR requires higher sample concentrations due to the low natural abundance of the ¹³C isotope.[8][11] The spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line.

Carbon	Chemical Shift (δ, ppm)	Rationale
Benzylic (-CH ₂ -)	~42	This carbon is directly attached to the electron-withdrawing nitrogen, causing it to be deshielded and shifted downfield.
Aromatic (ipso-C)	~132	The carbon atom directly attached to the -CH ₂ NH ₃ ⁺ group.
Aromatic (ortho/meta-C)	~129	The four ortho and meta carbons of the benzene ring.
Aromatic (para-C)	~128	The para carbon of the benzene ring.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is fundamental to acquiring a high-quality NMR spectrum.[8]



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Caption: Workflow for NMR Sample Preparation.

Step-by-Step Methodology:

- **Weigh Sample:** Accurately weigh the required amount of **benzylamine hydrobromide**. For a standard high-field NMR spectrometer, 1-5 mg is sufficient for ^1H NMR, while 5-30 mg is typically needed for ^{13}C NMR.[8]
- **Select Solvent:** Choose an appropriate deuterated solvent in which the sample is soluble. DMSO- d_6 is a common choice for amine salts.[9][11]
- **Dissolve Sample:** Add approximately 0.6-0.7 mL of the deuterated solvent to a small vial containing the sample. Gently vortex or swirl to dissolve completely.
- **Filter and Transfer:** To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube.[12]
- **Cap and Mix:** Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
- **Analysis:** Wipe the outside of the tube clean and place it into the NMR spectrometer for analysis.

Mass Spectrometry (MS)

Principles of the Technique

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). For pre-ionized, non-volatile compounds like **benzylamine hydrobromide**, electrospray ionization (ESI) is the method of choice. In ESI-MS, the sample in solution is sprayed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.

Interpretation of the **Benzylamine Hydrobromide** Mass Spectrum

It is critical to understand that the mass spectrum of a salt does not show the mass of the entire ionic compound. Instead, it reveals the mass of the individual ions.

- **Cation Detection (Positive Ion Mode):** In positive ion mode, ESI-MS will detect the benzylammonium cation. However, it is most common to observe the cation as its neutral free base, benzylamine, with a proton added back by the instrument's conditions or by abstracting a proton from the solvent. The primary observed species will be the protonated free base, $[C_6H_5CH_2NH_2 + H]^+$.
- **Molecular Ion of Free Base:** The molecular weight of the free base, benzylamine (C_7H_9N), is 107.15 g/mol .^{[13][14]} Therefore, the expected molecular ion peak $[M+H]^+$ will appear at $m/z \approx 108.1$.
- **Fragmentation:** The most characteristic fragmentation pathway for alkylamines is α -cleavage, where the C-C bond nearest the nitrogen atom is broken.^[15] For benzylamine, this would involve cleavage of the bond between the phenyl ring and the benzylic carbon, though loss of NH_3 is also possible. The dominant fragment is often the tropylium cation at m/z 91.

Summary of Expected MS Peaks (ESI, Positive Mode)

m/z	Identity
~108.1	$[M+H]^+$ (Protonated Benzylamine)
~91.1	$[C_7H_7]^+$ (Tropylium Cation Fragment)

Safety and Handling

Benzylamine hydrobromide and its related compounds should be handled with appropriate care. It is classified as a skin and eye irritant.^[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.^{[16][17]}

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- To cite this document: BenchChem. [Benzylamine hydrobromide spectral data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252886#benzylamine-hydrobromide-spectral-data\]](https://www.benchchem.com/product/b1252886#benzylamine-hydrobromide-spectral-data)

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